8-bromo-7-(3-bromobutyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-bromo-7-(3-bromobutyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-7-(3-bromobutyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach is to start with a purine derivative and introduce the bromine atoms through halogenation reactions. The butyl side chain can be added via alkylation reactions using appropriate alkyl halides under controlled conditions. The reaction conditions often require the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
8-bromo-7-(3-bromobutyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out in solvents such as dichloromethane or ethanol, under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
8-bromo-7-(3-bromobutyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound can be used in studies involving purine metabolism and nucleotide synthesis.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-bromo-7-(3-bromobutyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and butyl side chain may influence the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated purines and purine derivatives with different alkyl side chains. Examples include:
- 8-bromo-7-(2-bromoethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 8-bromo-7-(4-bromobutyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
The uniqueness of 8-bromo-7-(3-bromobutyl)-3-methyl-1H-purine-2,6(3H,7H)-dione lies in its specific substitution pattern and the presence of the butyl side chain, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
8-bromo-7-(3-bromobutyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2N4O2/c1-5(11)3-4-16-6-7(13-9(16)12)15(2)10(18)14-8(6)17/h5H,3-4H2,1-2H3,(H,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAGOZLDUKZZMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C2=C(N=C1Br)N(C(=O)NC2=O)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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